2,3-Difluoro-5-sulfamoylbenzoic acid
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Overview
Description
2,3-Difluoro-5-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H5F2NO4S It is characterized by the presence of two fluorine atoms and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-sulfamoylbenzoic acid typically involves the introduction of fluorine atoms and a sulfamoyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor to introduce the fluorine atoms. The sulfamoyl group can be introduced using sulfamoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-sulfamoylbenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,3-Difluoro-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfamoyl group can enhance binding affinity and specificity to these targets. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites and blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dimethoxy-5-sulfamoylbenzoic acid
- 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid
- 4-Chloro-3-sulfamoylbenzoic acid
Uniqueness
2,3-Difluoro-5-sulfamoylbenzoic acid is unique due to the presence of two fluorine atoms, which can significantly alter its chemical properties compared to similar compounds. The fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H5F2NO4S |
---|---|
Molecular Weight |
237.18 g/mol |
IUPAC Name |
2,3-difluoro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H5F2NO4S/c8-5-2-3(15(10,13)14)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)(H2,10,13,14) |
InChI Key |
DUTXUYKNDRNTKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)F)S(=O)(=O)N |
Origin of Product |
United States |
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